molecular formula C14H13N3 B7527460 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole

1,5-Dimethyl-2-pyridin-2-ylbenzimidazole

Cat. No. B7527460
M. Wt: 223.27 g/mol
InChI Key: CXBITEUSBVFQAE-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-pyridin-2-ylbenzimidazole (DPB) is a heterocyclic compound that has been extensively studied in the field of biochemistry and pharmacology. DPB is a derivative of benzimidazole and is known for its potent antioxidant and anti-inflammatory properties. The aim of

Mechanism of Action

1,5-Dimethyl-2-pyridin-2-ylbenzimidazole exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defense mechanisms. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole also inhibits the NF-κB pathway, which is a major mediator of inflammation.
Biochemical and Physiological Effects:
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been shown to have a variety of biochemical and physiological effects, including the suppression of oxidative stress, inflammation, and apoptosis. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, as well as its ability to activate the Nrf2 pathway. However, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole, including its potential use as a therapeutic agent in various diseases, the development of more efficient synthesis methods, and the investigation of its potential toxicity and safety profile. Additionally, the combination of 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole with other compounds may enhance its therapeutic effects and reduce its potential toxicity. Overall, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has great potential as a therapeutic agent and warrants further investigation.
Conclusion:
In conclusion, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole is a heterocyclic compound that has potent antioxidant and anti-inflammatory properties. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole exerts its effects by scavenging free radicals and inhibiting inflammation. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, but also has some limitations. Future research on 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole should focus on its potential use as a therapeutic agent, the development of more efficient synthesis methods, and the investigation of its potential toxicity and safety profile.

Synthesis Methods

1,5-Dimethyl-2-pyridin-2-ylbenzimidazole can be synthesized using a variety of methods, including the condensation of 2-amino-3,5-dimethylpyridine with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. Another method involves the reaction of 2-cyano-3,5-dimethylpyridine with o-phenylenediamine in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

1,5-dimethyl-2-pyridin-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-6-7-13-12(9-10)16-14(17(13)2)11-5-3-4-8-15-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBITEUSBVFQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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